4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid

Catalog No.
S14191007
CAS No.
M.F
C40H26O9
M. Wt
650.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carbox...

Product Name

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid

IUPAC Name

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid

Molecular Formula

C40H26O9

Molecular Weight

650.6 g/mol

InChI

InChI=1S/C40H26O9/c41-37(42)27-9-1-23(2-10-27)31-17-32(24-3-11-28(12-4-24)38(43)44)20-35(19-31)49-36-21-33(25-5-13-29(14-6-25)39(45)46)18-34(22-36)26-7-15-30(16-8-26)40(47)48/h1-22H,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

XRBHDTHEQDAVJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)OC3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid is an organic compound characterized by its complex molecular structure, which includes multiple carboxyphenyl groups attached to a central benzene ring. Its molecular formula is C27H18O6, and it is also referred to as 1,3,5-tris(4-carboxyphenyl)benzene. This compound typically appears as a white to yellow solid and is notable for its potential applications in various scientific and industrial fields due to its unique chemical properties and structural features .

Due to the presence of carboxylic acid groups, which can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Acid-base reactions: Interacting with bases to form salts.

The aromatic structure allows it to participate in electrophilic aromatic substitution reactions, where substituents can be added to the benzene rings under appropriate conditions .

Research into the biological activity of 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid indicates potential interactions with various biomolecules. The carboxylic acid groups can facilitate hydrogen bonding and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the compound's aromatic nature allows for π-π stacking interactions with other aromatic compounds, which may influence biochemical processes such as enzyme catalysis and receptor binding .

The synthesis of 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with benzene derivatives and phthalic anhydride.
  • Friedel-Crafts Acylation: Benzene undergoes acylation in the presence of a catalyst like sulfuric acid at elevated temperatures to form an intermediate compound.
  • Formation of Carboxyphenyl Groups: Subsequent reactions introduce the carboxyphenyl substituents onto the aromatic system.
  • Purification: The final product is purified using recrystallization or chromatography techniques to achieve high purity levels .

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid has a variety of applications:

  • Chemical Research: Used as a building block for synthesizing complex organic molecules and polymers.
  • Biological Studies: Investigated for its potential therapeutic effects and interactions with biological systems.
  • Industrial Uses: Employed in producing dyes, pigments, and materials with high-performance characteristics .

Studies investigating the interactions of this compound with biological macromolecules suggest that it can influence enzyme activity and cellular processes through its ability to form specific non-covalent interactions. These studies often focus on how the compound affects protein conformation or enzyme kinetics, providing insights into its potential as a drug precursor or therapeutic agent .

Several compounds share structural similarities with 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acidC27H18O6Fewer carboxy groups; simpler structure
1,3,5-Tris(4-carboxyphenyl)benzeneC27H18O6Similar core structure; different substituents
4-Hydroxybenzoic acidC7H6O3Simpler phenolic structure; widely used in pharmaceuticals
3,5-Bis(trifluoromethyl)phenolC13H10F6OContains trifluoromethyl groups; enhances lipophilicity

The uniqueness of 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid lies in its extensive substitution pattern and potential for diverse chemical reactivity compared to these similar compounds. Its multiple carboxylic acid functionalities provide distinct opportunities for further chemical modifications and applications in advanced materials science and medicinal chemistry .

XLogP3

8.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

650.15768240 g/mol

Monoisotopic Mass

650.15768240 g/mol

Heavy Atom Count

49

Dates

Last modified: 08-10-2024

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